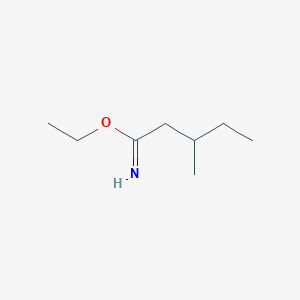

Ethyl3-methylpentanimidate

Description

Ethyl 3-methylpentanimidate is an imidate ester characterized by a pentanimidate backbone substituted with a methyl group at the third carbon and an ethyl ester moiety. Imidate esters, such as this compound, are critical intermediates in organic synthesis, particularly in the formation of amidines, heterocycles, and peptide mimics.

Properties

IUPAC Name |

ethyl 3-methylpentanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-7(3)6-8(9)10-5-2/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMRMPZOIIWDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-methylpentanimidate typically involves the reaction of 3-methylpentanoic acid with ethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

Esterification: 3-methylpentanoic acid is first converted to its ethyl ester using ethanol and a strong acid catalyst like sulfuric acid.

Amidation: The ethyl ester is then reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-methylpentanimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it to primary or secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Ethyl3-methylpentanimidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl3-methylpentanimidate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-methylpentanimidate with analogous compounds based on substituent effects, reactivity, and applications. Key analogs from the provided evidence are highlighted below.

Ethyl 2-Hydroxypropanimidoate Hydrochloride

- Structure : Contains a hydroxy group (-OH) adjacent to the imidate nitrogen, with a hydrochloride salt form .

- Molecular Formula: C₅H₁₂ClNO₂ (vs. C₈H₁₅NO for ethyl 3-methylpentanimidate).

- Reactivity : The hydroxy group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with ethyl 3-methylpentanimidate, where the methyl substituent likely increases hydrophobicity.

- Applications: Used in pharmaceutical synthesis due to its zwitterionic properties, whereas ethyl 3-methylpentanimidate may favor non-polar reaction environments .

Ethyl 3-Amino-3-Phenylpropanoate

- Structure: Features an amino (-NH₂) group and a phenyl ring, differing from the imidate group in ethyl 3-methylpentanimidate .

- Reactivity: The amino group acts as a nucleophile, enabling condensation reactions (e.g., Schiff base formation). In contrast, the imidate group in ethyl 3-methylpentanimidate is electrophilic, favoring reactions with amines or alcohols.

- Applications: Used in peptide coupling and as a precursor to β-amino acids, whereas imidates like ethyl 3-methylpentanimidate are employed in protecting-group chemistry .

Ethyl 3-Nitrocinnamate

- Structure: Contains a nitro (-NO₂) group on a cinnamate backbone, introducing strong electron-withdrawing effects .

- Reactivity : The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. This contrasts with ethyl 3-methylpentanimidate, where the methyl group may sterically hinder reactions at the third carbon.

- Applications : Utilized in UV-absorbing materials and as a Michael acceptor. Ethyl 3-methylpentanimidate’s applications likely diverge toward catalysis or polymer chemistry due to its imidate functionality .

Data Table: Key Properties and Comparisons

| Compound | Functional Groups | Molecular Formula | Key Reactivity | Applications |

|---|---|---|---|---|

| Ethyl 3-methylpentanimidate | Imidate, methyl | C₈H₁₅NO | Electrophilic substitution | Organic synthesis, polymer chemistry |

| Ethyl 2-hydroxypropanimidoate | Hydroxyimidate, hydrochloride | C₅H₁₂ClNO₂ | Zwitterionic interactions, nucleophilic attack | Pharmaceuticals |

| Ethyl 3-amino-3-phenylpropanoate | Amino, ester | C₁₁H₁₃NO₂ | Condensation reactions, peptide coupling | β-amino acid synthesis |

| Ethyl 3-nitrocinnamate | Nitro, cinnamate ester | C₁₁H₁₁NO₄ | Electron-deficient aromatic substitutions | UV absorbers, Michael additions |

Research Findings and Limitations

- Synthesis Challenges : Ethyl 3-methylpentanimidate’s methyl and ethyl substituents may complicate purification due to similar boiling points to pentane derivatives (e.g., 3-methylpentane, CAS 96-14-0) .

- Thermal Stability: Imidate esters generally exhibit lower thermal stability compared to cinnamate or phenylpropanoate esters, as seen in ethyl 3-nitrocinnamate’s applications under high-energy conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.